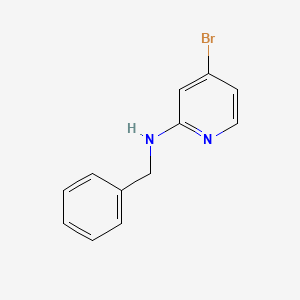

N-Benzyl-4-bromopyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Benzyl-4-bromopyridin-2-amine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a benzyl group attached to the nitrogen atom of 4-bromopyridin-2-amine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-bromopyridin-2-amine typically involves a two-step process:

Synthesis of 4-bromopyridin-2-amine: This can be achieved through the bromination of 2-aminopyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

N-Benzylation of 4-bromopyridin-2-amine: The second step involves the reaction of 4-bromopyridin-2-amine with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.

Análisis De Reacciones Químicas

Types of Reactions

N-Benzyl-4-bromopyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Reductive Amination: The compound can participate in reductive amination reactions to form secondary or tertiary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Catalysts like palladium or copper may be used to facilitate the reaction.

Reductive Amination: Reagents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, products can include various substituted pyridines.

Reductive Amination: The major products are secondary or tertiary amines with different alkyl groups attached to the nitrogen atom.

Aplicaciones Científicas De Investigación

N-Benzyl-4-bromopyridin-2-amine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-Benzyl-4-bromopyridin-2-amine involves its interaction with specific molecular targets. The benzyl group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-bromopyridine: Another brominated pyridine with similar reactivity but different substitution patterns.

2-Amino-4-bromopyridine: Similar structure but with the bromine atom at a different position.

2-Amino-5-chloropyridine: A chlorinated analog with different reactivity due to the presence of chlorine instead of bromine.

Uniqueness

N-Benzyl-4-bromopyridin-2-amine is unique due to the presence of both a benzyl group and a bromine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Actividad Biológica

N-Benzyl-4-bromopyridin-2-amine is a chemical compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a bromine atom at the 4-position and a benzyl group attached to the nitrogen atom. Its molecular formula is C12H11BrN2 with a molecular weight of approximately 284.14 g/mol. The structural features contribute to its reactivity and biological activity, making it a candidate for various pharmaceutical applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds, including this compound, demonstrate significant antimicrobial properties against various pathogens, including bacteria and fungi .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial in drug development. Its interaction with biological targets can modulate enzymatic activity, making it relevant in therapeutic contexts.

- Antiparasitic Potential : Preliminary findings suggest that this compound may have antiparasitic effects, particularly against protozoan parasites. This property aligns with ongoing efforts to discover new treatments for diseases like malaria .

The biological activity of this compound is largely attributed to its structural components:

- Benzyl Group : Enhances lipophilicity and facilitates membrane penetration, which is essential for interacting with intracellular targets.

- Bromine Atom : Increases reactivity and may influence binding affinity to specific receptors or enzymes.

The compound acts as a ligand, potentially binding to active sites on target proteins and altering their function, which can lead to therapeutic effects .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

In a recent study, this compound was tested against several bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound in antibiotic development .

Future Directions

The unique combination of structural features in this compound presents opportunities for further research:

- Analog Development : Synthesis of analogs may enhance potency and selectivity against specific targets.

- Mechanistic Studies : Detailed studies on the interaction between the compound and its biological targets could provide insights into its mechanism of action.

- Therapeutic Applications : Exploration of its efficacy in vivo could pave the way for new treatments in infectious diseases and other therapeutic areas.

Propiedades

IUPAC Name |

N-benzyl-4-bromopyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEGLLHKFHOOBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682477 |

Source

|

| Record name | N-Benzyl-4-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209457-90-8 |

Source

|

| Record name | N-Benzyl-4-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.